methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Molecules
Research has demonstrated the synthesis of various substituted benzothiazoles, including molecules with sulphonamido quinazolinyl imidazole frameworks, for biological and pharmacological screening. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the versatility of benzothiazole derivatives in drug development (Patel et al., 2009).
Novel Synthetic Pathways
Efficient synthetic pathways using microwave-mediated techniques have been developed for benzothiazole- and benzimidazole-based heterocycles. These methods enable the rapid synthesis of complex molecules, offering a practical approach for generating derivatives that could include the target compound or its analogs (Darweesh et al., 2016).
Antimicrobial Agents
Amino acetylenic and thiocarbamate derivatives of 2-mercaptobenzothiazoles have been synthesized as potential antimicrobial agents. These studies underline the antimicrobial potential of benzothiazole derivatives, suggesting that similar compounds could possess significant antimicrobial properties (Alsarahni et al., 2017).
Properties
IUPAC Name |
methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-10-12-26(13-11-16)34(30,31)19-7-5-18(6-8-19)23(29)25-24-27(15-22(28)32-3)20-9-4-17(2)14-21(20)33-24/h4-9,14,16H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOSQVWLTKBGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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